Methyl 2-(2-chlorophenyl)-2-hydroxyacetate

Übersicht

Beschreibung

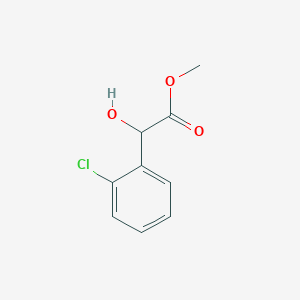

Methyl 2-(2-chlorophenyl)-2-hydroxyacetate is an organic compound with the molecular formula C9H9ClO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the ortho position and a hydroxyl group is attached to the alpha carbon of the ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

-

Esterification of 2-(2-chlorophenyl)-2-hydroxyacetic acid

Reactants: 2-(2-chlorophenyl)-2-hydroxyacetic acid, methanol, and a strong acid catalyst such as sulfuric acid.

Conditions: The reaction is typically carried out under reflux conditions, where the mixture is heated to boiling and the methanol is continuously distilled and condensed back into the reaction flask. This process helps drive the esterification to completion.

Procedure: The acid and methanol are mixed in the presence of the acid catalyst and heated under reflux for several hours. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as diethyl ether. The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the ester.

-

Industrial Production Methods

- Industrial production of methyl 2-(2-chlorophenyl)-2-hydroxyacetate often involves similar esterification processes but on a larger scale. Continuous flow reactors and automated systems may be used to ensure consistent quality and yield. The use of more efficient catalysts and optimized reaction conditions can enhance the scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Conditions: Typically carried out in an acidic or neutral medium.

Products: Oxidation of the hydroxyl group can lead to the formation of a ketone or carboxylic acid derivative.

-

Reduction

Reagents: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Conditions: Usually performed in an inert solvent such as tetrahydrofuran (THF) or ethanol.

Products: Reduction of the ester group can yield the corresponding alcohol.

-

Substitution

Reagents: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Conditions: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Products: Substitution reactions can replace the chlorine atom with other functional groups, leading to a variety of derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 2-(2-chlorophenyl)-2-hydroxyacetate serves as a crucial intermediate in the synthesis of complex organic molecules. It can be utilized in the preparation of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations. For instance, it has been employed in the synthesis of Clopidogrel, an antiplatelet medication used to prevent strokes and heart attacks. This synthesis involves the reaction of this compound with 3-nitrobenzenesulfonyl chloride to yield a key intermediate for Clopidogrel production .

Biological Applications

Biochemical Studies

The compound is utilized in biochemical studies involving enzyme-catalyzed reactions, particularly those involving esterases and hydrolases. Its structural characteristics allow researchers to investigate enzyme specificity and activity, contributing to a deeper understanding of metabolic pathways.

Drug Development

Given its structural similarity to bioactive molecules, this compound is explored as a potential lead compound in drug discovery programs targeting various diseases. Its derivatives have shown promise in enhancing pharmacokinetic profiles, which can lead to improved drug efficacy and safety .

Material Science

Development of New Materials

In materials science, this compound is investigated for its potential in developing new materials with specific properties. This includes applications in polymer chemistry where it can be used to modify polymer characteristics or create coatings with enhanced performance attributes .

Table 1: Case Studies on this compound Applications

Industrial Production Methods

The industrial production of this compound typically involves esterification processes similar to those used in laboratory settings but scaled for efficiency and consistency. Continuous flow reactors and automated systems are often employed to enhance yield and quality control .

Wirkmechanismus

The mechanism by which methyl 2-(2-chlorophenyl)-2-hydroxyacetate exerts its effects depends on the specific application. In biochemical contexts, it may act as a substrate for enzymes, undergoing hydrolysis or other transformations. The molecular targets and pathways involved would vary based on the biological system and the specific reactions being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate: Similar structure but with the chlorine atom at the para position.

Ethyl 2-(2-chlorophenyl)-2-hydroxyacetate: Similar structure but with an ethyl ester group instead of a methyl ester.

Methyl 2-(2-bromophenyl)-2-hydroxyacetate: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

Positional Isomerism: The ortho position of the chlorine atom in methyl 2-(2-chlorophenyl)-2-hydroxyacetate can lead to different steric and electronic effects compared to its para or meta isomers.

Reactivity: The presence of both a hydroxyl group and a chlorine atom in close proximity can influence the compound’s reactivity, making it a versatile intermediate in organic synthesis.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds

Biologische Aktivität

Methyl 2-(2-chlorophenyl)-2-hydroxyacetate, also known as (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate, is an organic compound characterized by its molecular formula C₉H₉ClO₃ and a molecular weight of 200.62 g/mol. This compound features a chiral center, which is significant for its biological interactions and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes:

- Chlorophenyl Group : Enhances chemical reactivity and biological activity.

- Hydroxyl and Ester Functional Groups : Facilitate interactions with biological targets through hydrogen bonding.

These structural characteristics suggest that the compound may exhibit various biological activities, particularly in pharmacology.

Research indicates that this compound interacts with specific enzymes and receptors, influencing biological pathways. The presence of hydroxyl and ester groups allows for participation in hydrogen bonding, which can modulate the activity of target molecules. While the compound itself may not have a defined mechanism of action, it serves as a precursor for biologically active molecules, potentially impacting enzyme inhibition and receptor modulation.

Biological Activity

The biological activities attributed to this compound include:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which may be relevant in drug development.

- Receptor Modulation : Its interaction with receptors suggests possible applications in pharmacotherapy.

- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, indicating potential for further exploration in this area .

Synthesis Methods

Several synthesis methods have been reported for this compound. These include:

- Palladium-Mediated Reactions : Utilized for enantioselective synthesis.

- Rhodium-Catalyzed O–H Insertion : Effective in generating key intermediates for further applications .

- Continuous Flow Techniques : Innovative methodologies that enhance yield and efficiency in synthesis .

Case Study 1: Pharmacological Applications

A study explored the use of this compound as an intermediate in synthesizing compounds used to treat Attention Deficit Hyperactivity Disorder (ADHD), such as atomoxetine. The research demonstrated its utility in producing enantioselective intermediates with high yields .

Case Study 2: Interaction Studies

Investigations into the interactions of this compound with various biological systems revealed its potential role as an inhibitor or modulator within metabolic pathways. These studies are crucial for understanding its pharmacological properties and optimizing therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Clopidogrel | Antiplatelet agent | Requires metabolic activation |

| Ketamine | Anesthetic | Contains a similar chlorophenyl group |

| Methyl 2-(3-chlorophenyl)-2-hydroxyacetate | Antimicrobial properties | Different chlorinated phenyl group |

This compound stands out due to its unique chiral configuration and functional groups, making it a versatile compound for various synthetic applications.

Eigenschaften

IUPAC Name |

methyl 2-(2-chlorophenyl)-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPGBVQQIQSQED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.